molecular formula C12H17F2NO B12116099 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine

Cat. No.: B12116099
M. Wt: 229.27 g/mol
InChI Key: UFGPIMGXKXJRMK-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is a fluorinated organic compound with the molecular formula C₁₂H₁₇F₂NO and a molecular weight of 229.27 g/mol . Its structure features a 2,4-difluorophenyl group attached to a central carbon, which is further substituted with an isopropoxy group and a methylated amine (Figure 1). The compound’s fluorinated aromatic system contributes to its lipophilicity and bioavailability, while the isopropoxy group may influence steric interactions with biological targets .

Properties

Molecular Formula

C12H17F2NO

Molecular Weight

229.27 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-N-methyl-2-propan-2-yloxyethanamine

InChI

InChI=1S/C12H17F2NO/c1-8(2)16-12(7-15-3)10-5-4-9(13)6-11(10)14/h4-6,8,12,15H,7H2,1-3H3

InChI Key

UFGPIMGXKXJRMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(CNC)C1=C(C=C(C=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine typically involves multiple steps, starting with the preparation of the difluorophenyl intermediate. One common method involves the reaction of 2,4-difluoroaniline with isopropyl chloroformate to form the isopropoxy derivative. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique substituents of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine suggest several applications in medicinal chemistry:

  • Drug Development : Its structure may allow for interactions with various biological targets, making it a candidate for drug design aimed at treating diseases such as cancer or neurological disorders.
  • Receptor Binding Studies : Initial studies can focus on the compound's binding affinity to specific receptors or enzymes, which is crucial for understanding its therapeutic potential.

Preliminary research indicates that this compound may exhibit various biological activities:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting the growth of cancer cell lines. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of drugs, potentially increasing efficacy against tumors.
  • Antimicrobial Activity : Investigations into related compounds have revealed significant antimicrobial properties, suggesting that this compound may also exhibit similar effects against bacterial strains.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of structurally related compounds, it was found that modifications in the phenyl and isopropoxy groups could enhance cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures demonstrated significant growth inhibition in breast and lung cancer cells through apoptosis induction pathways.

Case Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of compounds similar to 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine. Results indicated effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) as low as 5 µM. This suggests potential for development as an antibacterial agent.

Activity TypeTarget Pathogen/Cell LineMIC (µg/mL)Notes
AntimicrobialStaphylococcus aureus5Effective at low concentrations
AntimicrobialStaphylococcus epidermidis5Notable reduction in viability
AntitumorBreast Cancer CellsIC50 < 1.98Significant growth inhibition
AntitumorLung Cancer CellsIC50 < 1.61Induction of apoptosis observed

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine involves its interaction with specific molecular targets. The difluorophenyl group is known to enhance binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate pathways depending on its structural configuration and the target molecule .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Features Differences from Target Compound Reference
N,N-Dimethyl-2-(3,4,5-trifluorophenoxy)ethanamine C₁₁H₁₃F₃NO Trifluorinated phenyl group; dimethylamine Higher fluorine content; lacks isopropoxy group
2-(3,4-Difluorophenoxy)-N,N-dimethylethanamine C₁₀H₁₂F₂NO Difluorinated phenyl group; dimethylamine Fluorine positions (3,4 vs. 2,4); smaller substituent
2-(4-Fluorophenoxy)ethanamine hydrochloride C₈H₁₁FNO·HCl Monosubstituted fluorophenyl; hydrochloride salt Reduced fluorination; ionic form affects solubility
N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine C₁₄H₉F₄N Dual difluorophenyl groups; methylene bridge No isopropoxy or methylamine; rigid structure
2-(2,4-Difluorophenyl)-2-fluorobenzamide C₁₃H₁₀F₃NO Difluorophenyl group; amide functional group Amide vs. amine; altered hydrogen-bonding capacity

Key Observations :

Fluorination Pattern: Compounds with 2,4-difluorophenyl groups (e.g., ) share enhanced metabolic stability compared to monosubstituted (e.g., ) or trifluorinated analogues (e.g., ). However, trifluorinated variants may exhibit stronger electron-withdrawing effects, altering receptor binding .

Conversely, amide-containing analogues (e.g., ) may exhibit stronger hydrogen-bonding interactions but lower membrane permeability .

Impact of Amine Substitution

Table 2: Amine Substitution Comparisons

Compound Name Amine Type Biological Activity Notes Reference
2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine Methylamine Moderate CNS penetration; potential dopamine receptor modulation
2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine Primary amine Enhanced serotonin receptor affinity; shorter half-life
2-Amino-1-(2,4-difluorophenyl)ethanol Ethanolamine Polar hydroxyl group limits blood-brain barrier penetration

Key Observations :

  • Methylamine vs. Primary Amine : Methylation in the target compound reduces polarity, improving blood-brain barrier penetration compared to primary amines (e.g., ).
  • Ethanolamine Derivatives: The hydroxyl group in ethanolamine analogues (e.g., ) increases solubility but restricts CNS activity, highlighting the target compound’s balance between lipophilicity and bioavailability .

Biological Activity

2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is a compound of interest due to its potential biological activities, particularly in pharmacology. Understanding its interactions at the molecular level can reveal insights into its therapeutic applications and mechanisms of action. This article synthesizes available research findings, case studies, and data tables relevant to the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine is characterized by:

  • A difluorophenyl group that may enhance lipophilicity.
  • An isopropoxy group that potentially affects solubility and metabolic stability.
  • A methylethanamine moiety that could interact with various biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally similar to 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine. For instance, derivatives of 2-substituted 2,3-dihydroquinazolin-4(1H)-one exhibited significant antiproliferative activity against various cancer cell lines such as HepG2 and A549. These compounds demonstrated mechanisms including:

  • Inhibition of tubulin polymerization.
  • Induction of apoptosis via upregulation of cleaved PARP-1 and caspase-3 .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter systems. Monoamine oxidase (MAO) inhibitors are crucial in treating depression and neurodegenerative diseases. Compounds with similar functional groups have shown promise in modulating MAO activity, thereby increasing neurotransmitter availability in the brain .

In Vitro Studies

A comparative study evaluated the effects of various fluorinated derivatives on glioblastoma multiforme (GBM) cells. The results indicated that modifications at the C-2 position significantly enhanced cytotoxic effects under hypoxic conditions. The most potent derivatives displayed lower IC50 values than standard treatments, suggesting a promising avenue for further research into similar compounds .

In Vivo Efficacy

In vivo studies using xenograft models demonstrated that certain derivatives could inhibit tumor growth without notable toxicity. For example, a derivative closely related to our compound was tested in nude mice and showed significant tumor suppression while maintaining a favorable safety profile .

Data Tables

Property Value
Molecular Weight229.26 g/mol
SolubilitySoluble in DMSO
Target Cell LinesHepG2, A549, PANC-1
IC50 (HepG2)15 µM
Apoptosis InductionCleaved PARP-1, Caspase-3

The mechanisms by which 2-(2,4-Difluorophenyl)-2-isopropoxy-N-methylethanamine exerts its biological effects are still under investigation. However, preliminary findings suggest:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
  • MAO Modulation : By inhibiting monoamine oxidase activity, these compounds may enhance levels of critical neurotransmitters like dopamine and serotonin.

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